molecular formula C4H4BrClN4 B1442700 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine CAS No. 850421-08-8

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine

Cat. No.: B1442700
CAS No.: 850421-08-8
M. Wt: 223.46 g/mol
InChI Key: LDSVTELDHUQWGO-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in chemical synthesis and research.

Scientific Research Applications

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine can be compared with other similar compounds, such as:

    1-(5-Bromo-3-chloropyridin-2-YL)hydrazine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    1-(5-Bromo-3-chloropyrimidin-2-YL)hydrazine: Contains a pyrimidine ring, offering different reactivity and applications.

    1-(5-Bromo-3-chloropyrazol-2-YL)hydrazine: Features a pyrazole ring, which may influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-bromo-3-chloropyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN4/c5-2-1-8-4(10-7)3(6)9-2/h1H,7H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSVTELDHUQWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)NN)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729279
Record name 5-Bromo-3-chloro-2-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850421-08-8
Record name 5-Bromo-3-chloro-2-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A 250 mL round bottom flask was charged with N′-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide (2.97 g, 9.4 mmol), concentrated HCl (6 mL) and ethanol (60 mL). The resulting mixture was heated at 80° C. for 4 h. The reaction mixture was then allowed to cool to room temperature and neutralized with Na2CO3. It was then diluted with water and extracted with EtOAc (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was further purified by flash column chromatography on silica gel with 20% EtOAc in petroleum ether, to afford 1.24 g (59%) of the product as a yellow solid.
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2.97 g
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6 mL
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60 mL
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Yield
59%

Synthesis routes and methods IV

Procedure details

N′-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide G-1 (1.59 g; 4.97 mmol) is dissolved in 30 ml EtOH and treated with 3 ml conc. HCl. It is stirred for 2 hours at 100° C. The reaction mixture is cooled down, diluted with water and then the pH adjusted to 8 with saturated NaHCO3 solution. The water phase is extracted with EtOAc, the organic layer dried over MgSO4 and evaporated to dryness.
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1.59 g
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30 mL
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3 mL
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Synthesis routes and methods V

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To a solution of 512 mg of the product of Step B in EtOH (8.0 mL) was added concentrated HCl (1.0 mL) and the mixture was heated at reflux. After four h, the reaction was concentrated to dryness and the residue was dissolved in water and the pH adjusted to 8 with sat. sodium bicarbonate solution. The mixture was extracted with EtOAc (2×) and the organic extracts were dried over magnesium sulfate, filtered, and concentrated to provide (5-bromo-3-chloro-pyrazin-2-yl)-hydrazine as a light yellow solid. MS (M+H+)=224.2.
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512 mg
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1 mL
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8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
Reactant of Route 2
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
Reactant of Route 3
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
Reactant of Route 4
Reactant of Route 4
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
Reactant of Route 5
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
Reactant of Route 6
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine

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